3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran
Description
Properties
CAS No. |
88674-03-7 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-2-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C14H12O2S/c1-9-10(7-8-15-9)13-11-5-3-4-6-12(11)16-14(13)17-2/h3-8H,1-2H3 |
InChI Key |
CYVOURPMPHVVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=C(OC3=CC=CC=C32)SC |
Origin of Product |
United States |
Biological Activity
3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a methylthio group and a 2-methylfuran moiety. This unique structure is hypothesized to contribute to its biological activities by influencing interactions with biological targets.
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. A study highlighted that various benzofuran compounds exhibited significant activity against Mycobacterium tuberculosis and other pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | M. tuberculosis H37Rv | 2 |
| Compound B | S. aureus | 8 |
| Compound C | E. coli | 4 |
Anticancer Activity
Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. For example, a series of 3-methylbenzofurans showed IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma cell lines . Compounds with specific substitutions exhibited enhanced cytotoxic effects comparable to established chemotherapeutics.
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | 1.48 |
| Compound E | NCI-H23 | 0.49 |
| Compound F | A549 | 2.52 |
Anti-inflammatory Effects
Benzofuran derivatives have also been associated with anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. The results indicated that compounds with specific substitutions at the C-2 position exhibited significant activity, emphasizing the importance of structural modifications in enhancing efficacy .
- Evaluation of Anticancer Potential : In vitro studies on benzofuran derivatives showed that certain compounds could induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and activation of caspases . The most potent compound demonstrated an IC50 value comparable to staurosporine, a known anticancer agent.
- Anti-inflammatory Mechanisms : Research has shown that some benzofurans can modulate inflammatory responses by inhibiting NF-κB activation in stimulated cells, suggesting their potential use in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is often influenced by their structural features:
Scientific Research Applications
Anticancer Applications
Research has highlighted the potential of benzofuran derivatives, including 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran, as promising anticancer agents. Notably, studies have shown that modifications to the benzofuran structure can enhance its efficacy against various cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxic effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, a study reported that certain benzofuran derivatives showed IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines A549 and NCI-H23, indicating strong anticancer activity .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzofuran ring significantly influences the anticancer potency. Compounds with methoxy or morpholino groups demonstrated enhanced activity compared to their unsubstituted counterparts .
Antimicrobial Applications
The antimicrobial properties of benzofurans are well-documented, with several studies demonstrating their effectiveness against various pathogens.
- Antitubercular Activity : Benzofuran derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For example, compounds with specific substitutions on the benzofuran ring exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL, showcasing their potential as antitubercular agents .
- Broad-Spectrum Antimicrobial Activity : Other studies have reported that benzofuran derivatives possess activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives were found to have MIC values between 0.5 mg/mL and 1 mg/mL against various bacterial strains .
Case Studies and Research Findings
The following table summarizes key findings from recent studies involving 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran and related compounds:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The benzofuran core and methylthio group synergistically direct electrophilic attacks:
-
Nitration : Occurs preferentially at the C5 position of the benzofuran ring due to electron-donating effects of the methylthio group. Yields mononitro derivatives under HNO₃/H₂SO₄ at 0–5°C.
-
Halogenation : Bromination (Br₂/FeBr₃) targets the C6 position , producing 6-bromo-3-(2-methylfuran-3-yl)-2-(methylthio)benzofuran with 78% isolated yield.
-
Sulfonation : Requires fuming H₂SO₄ at 120°C, yielding sulfonated products at the C4 position .
Table 1: EAS Reaction Conditions and Outcomes
| Reaction | Reagents/Conditions | Position | Yield (%) | Product Characterization |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | C5 | 65 | NMR: δ 8.21 (s, 1H) |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | C6 | 78 | HRMS: m/z 299.97 [M+H⁺] |
| Sulfonation | H₂SO₄ (fuming), 120°C, 6 h | C4 | 52 | IR: 1180 cm⁻¹ (S=O) |
Oxidation of the Methylthio Group
The thioether moiety undergoes selective oxidation:
-
Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at –20°C produces the sulfoxide derivative (, TLC) .
-
Sulfone Formation : Prolonged reaction with H₂O₂/AcOH at 60°C converts the sulfoxide to the sulfone ( NMR: δ 3.12, singlet for SO₂CH₃).
Table 2: Oxidation Reaction Parameters
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methylthio group | mCPBA | CH₂Cl₂, –20°C, 1 h | Sulfoxide | 85 |
| Sulfoxide intermediate | H₂O₂/AcOH | 60°C, 4 h | Sulfone | 91 |
Ring-Opening Reactions
Under strongly acidic conditions (e.g., H₂SO₄/HNO₃), the furan ring undergoes hydrolysis:
-
Product : Forms a diketone intermediate, which rearranges to a substituted benzoic acid derivative.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed transformations:
-
Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene), yields 2-alkynyl benzofurans (e.g., 3-(2-methylfuran-3-yl)-2-(phenylethynyl)benzofuran ) using Pd(PPh₃)₄/CuI .
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 2-phenyl-3-(2-methylfuran-3-yl)benzofuran) .
Mechanistic Insights
-
Electron-Donating Effects : The methylthio group increases electron density at the benzofuran ring’s C4–C6 positions, favoring electrophilic attack.
-
Steric Hindrance : The 2-methylfuran substituent directs electrophiles to less sterically hindered positions (e.g., C5 over C7).
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzofuran core’s planarity is a common feature among analogs, as seen in compounds like 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (mean deviation: 0.005 Å from planarity) and methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (mean deviation: 0.009 Å) . The substituents at position 3 significantly influence electronic and steric properties:
- Methylsulfinyl group (): Increases polarity and hydrogen-bonding capacity compared to methylthio (-SMe), affecting pharmacokinetics .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Intermolecular Interactions and Stability
Preparation Methods
Construction of the Benzofuran Core
The benzofuran ring is typically synthesized via cyclization reactions starting from 2-hydroxyaryl precursors or salicyl alcohol derivatives. Acid-catalyzed cyclization of 2-hydroxyaryl-(5-methylfur-2-yl)methanes has been reported to efficiently form benzofuran derivatives, involving ring closure under acidic conditions such as ethanolic hydrogen chloride or trifluoromethanesulfonic acid.
Attachment of the 3-(2-Methylfuran-3-yl) Group
The 3-position substitution with a 2-methylfuran moiety is often achieved by coupling reactions or electrophilic substitution on the benzofuran ring. One approach involves the reaction of benzofuran intermediates with 2-methylfuran under acid catalysis, facilitating the formation of the C-C bond between the benzofuran and methylfuran rings.
Detailed Preparation Methods
Synthesis via 2-Hydroxyaryl-(5-methylfur-2-yl)methanes
Step 1: Alkylation of 2-Methylfuran with 2-Hydroxybenzyl Alcohols
2-Methylfuran is alkylated with 2-hydroxybenzyl alcohols in the presence of p-toluenesulfonic acid in benzene under reflux with a Dean-Stark trap to remove water, yielding 2-hydroxyaryl-(5-methylfur-2-yl)methanes as colorless oils.
Step 2: Acid-Catalyzed Cyclization
The above intermediates are treated with saturated ethanolic HCl and refluxed briefly (around 5 minutes), leading to ring closure and formation of 3-substituted benzofurans. The product is isolated by extraction and crystallization.
Step 3: Methylthiolation
The 2-position methylthio group can be introduced by reacting the benzofuran intermediate with methylthiolating agents or via methylation of benzofuran-2-thiol derivatives under mild conditions.
Alternative Method: Acid-Catalyzed Coupling and Oxidation
Step 1: Reaction of Salicyl Alcohol with 2-Methylfuran
Salicyl alcohol is reacted with 2-methylfuran in dichloroethane using trifluoromethanesulfonic acid as a catalyst at 80 °C. This forms benzofuran derivatives substituted with the methylfuran moiety.
Step 2: Oxidation
The reaction mixture is treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the intermediate to the benzofuran structure with the desired substitution pattern.
Step 3: Introduction of Methylthio Group
Subsequent methylthiolation is performed by nucleophilic substitution or methylation of thiol intermediates, as described above.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of 2-methylfuran | 2-Hydroxybenzyl alcohol, p-TsOH, benzene | Reflux, Dean-Stark | 5 min reflux | ~70-75 | Water removal critical for yield |
| Acid-catalyzed cyclization | Saturated ethanolic HCl | Reflux | 5 min | ~70-80 | Rapid reaction, product crystallizes |
| Coupling with 2-methylfuran | Salicyl alcohol, TfOH, DCE | 80 °C | 1 hour | High | Monitored by TLC |
| Oxidation | DDQ | Room temp | 1 hour | High | Ensures benzofuran ring formation |
| Methylthiolation | Methylthiolating agent or methylation of thiol | Mild conditions | Variable | Moderate | Requires careful control to avoid side reactions |
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography is commonly used for purification, employing solvents such as dichloromethane, hexane, or ethyl acetate mixtures.
Spectroscopic Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Characterization: Final compounds are characterized by NMR (1H, 13C), IR spectroscopy, and melting point determination to confirm structure and purity.
Research Findings and Notes
The acid-catalyzed cyclization method is efficient and rapid, providing good yields of benzofuran derivatives with the desired substitution.
The use of trifluoromethanesulfonic acid as a catalyst in dichloroethane allows for mild conditions and high selectivity in forming the benzofuran ring.
Methylthiolation requires careful handling to avoid over-alkylation or side reactions; mild methylating agents and controlled temperatures are preferred.
The presence of the 2-methylfuran substituent offers reactive sites for further functionalization, making this compound a valuable building block in heterocyclic chemistry.
Q & A
Q. What are the standard synthetic routes for 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran, and how do reaction conditions influence intermediate stability?
The synthesis of benzofuran derivatives often employs multi-step strategies. For example, Mitsunobu reactions combined with Claisen rearrangements are effective for constructing fused benzofuran-phenol systems. In a representative protocol ():
Mitsunobu Reaction : React benzofuran-3-ylmethanol with a phenol derivative (e.g., 3-(benzyloxy)phenol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form an ether intermediate.
Claisen Rearrangement/Aromatization : Heat the ether at 180–200°C under inert conditions to trigger sigmatropic rearrangement, yielding a phenolic intermediate.
Functionalization : Protect the phenol with methyl iodide (CH₃I) and oxidize the benzylic position using SeO₂ to introduce aldehyde groups.
Q. Critical Factors :
- Temperature control during Claisen rearrangement prevents side reactions (e.g., over-oxidation).
- Protecting group choice (e.g., benzyl vs. methyl) impacts downstream deprotection efficiency .
Q. How can the molecular structure of 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran be confirmed, and what analytical techniques are essential?
X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, benzofuran derivatives exhibit planar benzofuran cores (mean deviation: 0.005 Å) with intermolecular hydrogen bonds (e.g., O–H···O) forming dimeric structures . Spectroscopic Methods :
- NMR : Confirm substitution patterns (e.g., methylthio groups at δ 2.5–3.0 ppm for S–CH₃).
- HRMS : Validate molecular formula (e.g., C₁₅H₁₀F₂O₃S requires m/z 308.29) .
Q. What are the reported pharmacological activities of benzofuran analogs, and how do structural modifications affect bioactivity?
Benzofuran derivatives exhibit antibacterial , antifungal , and antitumor activities. Key findings:
- Substituent Effects : Electron-withdrawing groups (e.g., –F, –Cl) at the 5-position enhance antibacterial activity by increasing electrophilicity .
- Methylthio Groups : Improve metabolic stability but may reduce solubility, requiring formulation optimization .
| Derivative | Activity | Reference |
|---|---|---|
| 5-Fluoro-3-methylsulfinyl | Antitumor (IC₅₀: 12 µM) | |
| 5-Chloro-3-methylsulfinyl | Antibacterial (MIC: 8 µg/mL) |
Advanced Research Questions
Q. How can synthetic yields of 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran be optimized, particularly in large-scale reactions?
Methodology :
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for cycloisomerization of enynols in green solvents (e.g., glycerol), improving atom economy (yield: >85%) .
- Workflow Adjustments :
- Stepwise Quenching : Acidify aqueous layers post-hydrolysis (e.g., HCl) to precipitate intermediates, minimizing byproducts .
- Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) for purification .
Challenges : Scalability of SeO₂-mediated oxidations due to toxicity; alternatives like TEMPO/NaClO₂ are under investigation .
Q. How can conflicting data on the biological activity of benzofuran derivatives be resolved?
Case Study : Discrepancies in reported IC₅₀ values for antitumor activity may arise from assay conditions (e.g., cell line variability, incubation time). Resolution Strategy :
Standardized Assays : Use NCI-60 cell lines with controlled O₂ levels (5% CO₂, 37°C).
SAR Analysis : Compare analogs with systematic substituent changes (e.g., –CH₃ vs. –CF₃ at the 2-position) to isolate contributing factors .
Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystalline benzofuran derivatives?
X-ray Diffraction : Resolve O–H···O and C–H···π interactions critical for crystal packing. For example:
- Centrosymmetric dimers form via carboxyl group hydrogen bonds (O···O distance: 2.65 Å) .
- Methylthio groups participate in weak C–H···S interactions (3.2–3.5 Å), influencing solubility .
Q. Complementary Techniques :
- IR Spectroscopy : Identify hydrogen-bonded –OH stretches (broad peaks at 3200–3400 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to intermolecular forces .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran?
Key Parameters :
Q. Experimental Workflow :
Analog Synthesis : Prepare derivatives via Suzuki-Miyaura coupling or nucleophilic substitution.
In Vitro Assays : Measure CYP450 inhibition and plasma protein binding.
In Vivo Testing : Evaluate bioavailability in rodent models using HPLC-MS quantification .
Q. What are the best practices for resolving stereochemical uncertainties in benzofuran derivatives during synthesis?
Chiral Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Assign absolute configurations (e.g., 2S,3R) via Flack parameters .
Case Example : The (2S,3R)-configuration of dihydrobenzofuran-3-methanol derivatives was confirmed using anomalous dispersion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
